molecular formula C15H17FN6O3 B2549725 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide CAS No. 2034353-86-9

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide

Cat. No.: B2549725
CAS No.: 2034353-86-9
M. Wt: 348.338
InChI Key: JAWIGMMPJFQUAQ-UHFFFAOYSA-N
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Description

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated nicotinamide moiety and a triazine ring substituted with methoxy and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, morpholine and methoxyamine can be reacted with cyanuric chloride under controlled conditions to form the desired triazine derivative.

    Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a coupling reaction. This can be achieved using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino and methoxy groups.

    Reduction: Reduction reactions can target the triazine ring or the nicotinamide moiety.

    Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.

Major Products

    Oxidation: Oxidation can lead to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Reduction can yield partially or fully reduced triazine or nicotinamide derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Medically, this compound may have applications as a therapeutic agent. Its structure suggests potential activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The fluorine atom and the triazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-Nicotinamide: Shares the nicotinamide moiety but lacks the triazine ring.

    4-methoxy-1,3,5-triazine Derivatives: Similar triazine core but different substituents.

    Morpholino Substituted Triazines: Contain the morpholino group but vary in other substituents.

Uniqueness

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is unique due to the combination of its fluorinated nicotinamide and methoxy-morpholino-triazine structure. This unique combination imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

5-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O3/c1-24-15-20-12(19-14(21-15)22-2-4-25-5-3-22)9-18-13(23)10-6-11(16)8-17-7-10/h6-8H,2-5,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWIGMMPJFQUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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